T-3364366

Übersicht

Beschreibung

T 3364366 ist ein potenter und reversibler Inhibitor der Fettsäure-Desaturase 1 (auch bekannt als Delta-5-Desaturase). Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von mehrfach ungesättigten Fettsäuren, die wesentliche Bestandteile von Zellmembranen und Vorläufer von Signalmolekülen sind. T 3364366 hat aufgrund seiner hohen Selektivität und Wirksamkeit ein großes Potenzial in der wissenschaftlichen Forschung gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von T 3364366 umfasst mehrere Schritte, beginnend mit der Herstellung des Thienopyrimidinon-Kerns. Dieser Kern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte chemische Struktur zu erreichen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von T 3364366 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet häufig automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen. Reinigungsschritte wie Kristallisation und Chromatographie werden eingesetzt, um die geforderten Reinheitsgrade zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of T 3364366 involves multiple steps, starting with the preparation of the thienopyrimidinone core. This core is then functionalized with various substituents to achieve the desired chemical structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of T 3364366 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the required purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

T 3364366 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung inerter Atmosphären, um ungewollte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion vollständig gesättigte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Properties

Pharmacokinetic studies have shown that T-3364366 possesses favorable properties for oral administration. Key parameters include:

- Mean Plasma Residence Time (MRT) : 0.65 hours post-intravenous administration.

- Bioavailability : Demonstrated acceptable levels, indicating potential for effective systemic delivery.

These properties suggest that this compound can maintain therapeutic concentrations in vivo, making it a candidate for further drug development .

In Vitro Studies

This compound has been evaluated in various cellular models, including human liver cell lines (HepG2) and rat liver cell lines (RLN-10). The compound exhibited potent inhibition of arachidonic acid production, with cellular IC50 values significantly lower than those observed in enzymatic assays. For instance:

- IC50 in HepG2 cells : 1.9 nM

- IC50 in RLN-10 cells : 2.1 nM

These results underscore the compound's efficacy at the cellular level .

In Vivo Studies

In animal models, particularly mouse xenograft models, this compound has shown promise in inhibiting tumor growth associated with inflammatory pathways. The ability to modulate eicosanoid production through D5D inhibition suggests potential applications in cancer therapy and other inflammatory conditions .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known D5D inhibitors:

| Inhibitor | Enzymatic IC50 (nM) | Cellular IC50 (HepG2) (nM) | Cellular IC50 (RLN-10) (nM) |

|---|---|---|---|

| CP-74006 | 160 | 29 | 26 |

| This compound | 19 | 1.9 | 2.1 |

This data illustrates this compound's superior potency compared to CP-74006, highlighting its potential as a lead compound for further development .

Wirkmechanismus

T 3364366 exerts its effects by binding to the desaturase domain of delta-5 desaturase, inhibiting its activity. This inhibition prevents the conversion of dihomo-gamma-linolenic acid to arachidonic acid, thereby reducing the production of pro-inflammatory eicosanoids. The compound exhibits a slow-binding, reversible interaction with a dissociation half-life exceeding two hours, ensuring prolonged efficacy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

T 3364366: Potenter und selektiver Inhibitor der Delta-5-Desaturase mit hoher Wirksamkeit und lang anhaltender Wirkung

Delta-6-Desaturase-Inhibitoren: Weniger selektiv und zeigen oft Off-Target-Effekte

Delta-9-Desaturase-Inhibitoren: Zielen auf verschiedene Pfade ab und haben unterschiedliche biologische Wirkungen

Einzigartigkeit

T 3364366 zeichnet sich durch seine hohe Selektivität für Delta-5-Desaturase, minimale Off-Target-Effekte und lang anhaltende Wirkung aus. Diese Eigenschaften machen es zu einem wertvollen Werkzeug sowohl in der Grundlagenforschung als auch in potenziellen therapeutischen Anwendungen .

Biologische Aktivität

T-3364366 is a potent and reversible inhibitor of fatty acid desaturase 1 (FADS1), specifically targeting the delta-5 desaturase (D5D) enzyme. This compound has garnered attention due to its significant biological effects, particularly in the context of lipid metabolism and cellular responses involving arachidonic acid (AA) production.

This compound exhibits a slow-binding kinetic profile with a dissociation half-life exceeding 2.0 hours , which suggests prolonged interaction with its target enzyme. This slow off-rate contributes to its extended duration of action in vivo, as demonstrated by various studies employing both enzymatic and cellular assays .

Binding Characteristics

The binding affinity of this compound is characterized by:

- IC50 Values : Approximately 1.9 nM in human hepatocyte cell lines and 2.1 nM in rat hepatocyte cell lines, indicating high potency .

- Selectivity : this compound shows more than 300-fold selectivity for FADS1 over FADS2 (delta-6 desaturase), making it a highly specific inhibitor .

Inhibition of Arachidonic Acid Production

This compound effectively inhibits AA production in liver cell lines derived from both human (HepG2) and rat (RLN-10) models. The compound's ability to inhibit AA production is significantly more potent in cellular assays compared to traditional enzymatic assays, highlighting its potential for therapeutic applications in inflammatory conditions where AA plays a critical role .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable properties for oral administration. Its mean plasma residence time after intravenous administration is approximately 0.65 hours , which, while shorter than its dissociation half-life, still supports its potential for sustained biological activity following oral dosing .

Selective Toxicity in Senescent Cells

Recent studies have shown that this compound can induce selective ferroptosis (a form of regulated cell death) in senescent cells by blocking DGLA (dihomo-gamma-linolenic acid) desaturation. This effect was dose-dependent and highlighted the compound's specificity, as non-senescent cells remained unaffected .

In Vivo Efficacy

In animal models, administration of DGLA ethyl ester has demonstrated improvements in aging phenotypes, suggesting that modulation of fatty acid metabolism via this compound may have beneficial effects on age-related conditions. Histological analyses revealed positive changes in adipose tissue morphology and reductions in inflammatory markers, supporting the compound's potential role in combating age-associated metabolic dysfunctions .

Summary of Research Findings

| Parameter | Value/Description |

|---|---|

| Target Enzyme | Delta-5 Desaturase (FADS1) |

| IC50 Values | Human: 1.9 nM, Rat: 2.1 nM |

| Selectivity | >300-fold for FADS1 over FADS2 |

| Dissociation Half-Life | >2.0 hours |

| Mean Plasma Residence Time | 0.65 hours after IV administration |

| Effects on AA Production | Potent inhibition in HepG2 and RLN-10 cells |

| Induction of Ferroptosis | Selective for senescent cells |

Eigenschaften

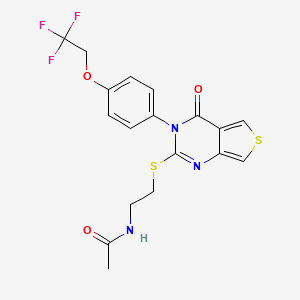

IUPAC Name |

N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRXQXNVDLUWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does T-3364366 interact with its target, Delta-5 desaturase (D5D), and what are the downstream effects of this interaction?

A1: this compound acts as a reversible, slow-binding inhibitor of D5D. [] This means it binds to the enzyme and blocks its activity without permanently modifying it. The compound exhibits a long residence time on D5D, with a dissociation half-life exceeding 2 hours. [] This prolonged binding was confirmed through cellular washout assays. []

Q2: What is known about the structural features of D5D that are important for this compound binding?

A2: Research suggests that this compound specifically binds to the desaturase domain of D5D. [] This conclusion stems from experiments where domains were swapped between D5D and another desaturase enzyme, D6D. These experiments demonstrated that the presence of the D5D desaturase domain was essential for [(3)H]this compound binding. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.